tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
CAS No.: 712275-17-7
Cat. No.: VC8289938
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712275-17-7 |
|---|---|
| Molecular Formula | C13H16ClN3O2 |
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | tert-butyl N-[(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | UJJXIXMPUNHESB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)Cl |
Introduction
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a chemical compound with the CAS number 712275-17-7. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is specifically modified with a 5-chloro-1H-benzo[d]imidazol-2-yl group, which confers unique chemical and potentially biological properties.
Potential Applications
While specific applications of tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate are not well-documented, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis.
Chemical Stability and Handling
The compound is considered stable under normal storage conditions but should be handled with caution due to its potential reactivity and the presence of a chloro substituent.
Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate | 189560-83-6 | 247.29 g/mol | C13H17N3O2 |
| tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate | 712275-17-7 | 281.74 g/mol | C13H16ClN3O2 |
| tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate | 1956322-82-9 | 281.74 g/mol | C13H16ClN3O2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume